N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)benzofuran-2-carboxamide
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Overview
Description
N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core linked to a pyrrolidine ring and a pyridine moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as n-(pyridin-2-yl)amides, have been found to serve as pharmacophores for many molecules with significant biological and therapeutic value .
Mode of Action
It’s known that n-(pyridin-2-yl)amides were formed via c–c bond cleavage promoted by i2 and tbhp . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
Compounds with similar structures have been found to inhibit a wide range of enzymes and have antioxidative and antibacterial properties . This suggests that the compound might affect similar pathways.
Pharmacokinetics
It’s known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with similar structures have been found to have varied medicinal applications . This suggests that the compound might have similar effects.
Action Environment
It’s known that the reaction conditions for the formation of n-(pyridin-2-yl)amides were mild and metal-free . This suggests that the compound might have similar environmental requirements for its action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring followed by its attachment to the benzofuran core. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities efficiently. The choice of solvents, reagents, and purification methods are crucial to achieving high-quality industrial production .
Chemical Reactions Analysis
Types of Reactions
N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the benzofuran or pyrrolidine rings .
Scientific Research Applications
N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)benzofuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: It is used in the development of advanced materials and as a catalyst in various chemical processes
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)benzamides: These compounds share the pyridine and benzamide moieties but lack the pyrrolidine ring.
Pyrrolidine derivatives: These compounds contain the pyrrolidine ring but differ in the attached functional groups.
Benzofuran derivatives: These compounds feature the benzofuran core but vary in the substituents attached to it.
Uniqueness
N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)benzofuran-2-carboxamide is unique due to its combination of the benzofuran core, pyrrolidine ring, and pyridine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
N-[(1-pyridin-2-ylpyrrolidin-2-yl)methyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c23-19(17-12-14-6-1-2-8-16(14)24-17)21-13-15-7-5-11-22(15)18-9-3-4-10-20-18/h1-4,6,8-10,12,15H,5,7,11,13H2,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFQJIGDIRYJFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=N2)CNC(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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